![molecular formula C14H9BrN2O4S B1523961 5-溴-1-(苯磺酰基)-1H-吡咯并-[2,3-b]吡啶-2-羧酸 CAS No. 1246088-41-4](/img/structure/B1523961.png)

5-溴-1-(苯磺酰基)-1H-吡咯并-[2,3-b]吡啶-2-羧酸

描述

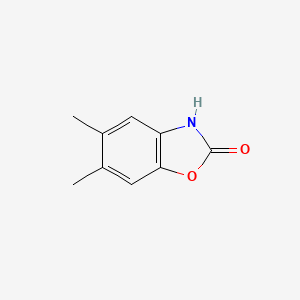

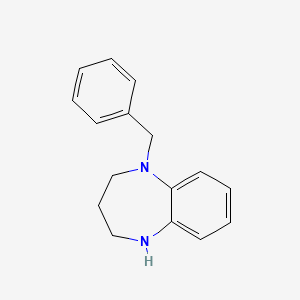

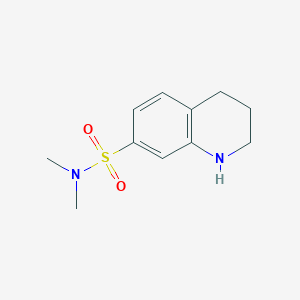

The compound “5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid” is likely a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic system with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine). The molecule also contains a phenylsulfonyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, the introduction of the bromine atom, and the attachment of the phenylsulfonyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine core, with the bromine atom likely attached to the 5-position of this bicyclic system. The phenylsulfonyl group and the carboxylic acid group would be attached at the 1- and 2-positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various acid-base reactions. The phenylsulfonyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .科学研究应用

铃木-宫浦交叉偶联

铃木-宫浦 (SM) 偶联反应是有机化学中形成碳-碳键的一种重要方法。该化合物可作为参与 SM 偶联的硼试剂的前体。 该过程以其温和的反应条件和官能团耐受性而受到高度重视,使其适用于合成复杂的的有机分子 .

苄位反应

在有机合成中,苄位是各种转化反应的反应位点。 该化合物的结构表明其在苄位上的自由基溴化或亲核取代等反应中具有潜在的用途,这些反应可以产生具有潜在药理活性的新衍生物 .

药物发现中的生物潜力

吲哚衍生物与该化合物具有结构基序,已显示出显著的生物活性。 该化合物中的苯磺酰基可被用于探索抗炎和镇痛特性,类似于其他含磺酰基的吲哚衍生物 .

原脱硼研究

该化合物可作为原脱硼反应研究的底物,原脱硼反应对于理解有机合成中硼酸酯的稳定性和反应性至关重要。 这些知识对于开发新的合成方法至关重要 .

作用机制

The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain molecules and enzymes, which results in a change in the structure and/or function of the molecule or enzyme. This binding affinity is what makes the compound useful in various scientific research applications.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid have not been extensively studied. However, it is believed that the compound has the potential to bind to certain molecules and enzymes, which could lead to changes in the structure and/or function of the molecule or enzyme. In addition, it is believed that the compound could have an effect on the body’s metabolism, as well as on the body’s response to certain drugs.

实验室实验的优点和局限性

The main advantage of using 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid in lab experiments is its ease of synthesis. The compound can be easily synthesized using a multi-step reaction process that involves the use of a variety of compounds. In addition, the compound is also known for its strong binding affinity to certain molecules and enzymes, which makes it useful in various scientific research applications.

However, there are some limitations to using 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid in lab experiments. First, the compound is not widely available, which can make it difficult to obtain in some cases. Second, the mechanism of action of the compound is not fully understood, which can make it difficult to predict its effects in certain situations. Finally, the compound can be toxic if not handled properly, which can make it dangerous to use in certain experiments.

未来方向

There are a number of potential future directions for 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid. First, more research could be done to better understand the mechanism of action of the compound. This could lead to a better understanding of the compound’s effects on the body, as well as its potential uses in medicinal chemistry and biochemistry. Second, more research could be done to determine the optimal conditions for synthesizing the compound. This could lead to improved synthesis methods and increased availability of the compound. Third, more research could be done to determine the compound’s binding affinity to various molecules and enzymes. This could lead to a better understanding of the compound’s potential uses in various scientific research applications. Finally, more research could be done to determine the compound’s potential toxicity, which could lead to improved safety protocols when using the compound

属性

IUPAC Name |

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYCZUYUVLBGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155358 | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246088-41-4 | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)

![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)

![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)